molecular formula C9H20N2 B13203587 2-Ethyl-1-propylpiperazine

2-Ethyl-1-propylpiperazine

Cat. No.: B13203587
M. Wt: 156.27 g/mol
InChI Key: VMMAFSCFSRODGV-UHFFFAOYSA-N
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Description

2-Ethyl-1-propylpiperazine is a chemical compound belonging to the piperazine family, characterized by a six-membered ring containing two nitrogen atoms at opposite positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1-propylpiperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . This aza-Michael addition reaction is a key step in the synthesis process.

Industrial Production Methods: Industrial production methods for piperazine derivatives often involve catalytic processes. For instance, a palladium-catalyzed cyclization reaction can be employed to produce highly substituted piperazines with good yields . These methods are scalable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-1-propylpiperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Alkyl halides or sulfonium salts are typical reagents for substitution reactions.

Major Products Formed: The major products formed from these reactions include N-oxides, amines, and various substituted piperazines .

Scientific Research Applications

2-Ethyl-1-propylpiperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.

    Medicine: Piperazine derivatives are explored for their potential use in pharmaceuticals, particularly as anthelmintic agents.

    Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Ethyl-1-propylpiperazine involves its interaction with molecular targets such as GABA receptors. By binding to these receptors, the compound can induce hyperpolarization of nerve endings, leading to the paralysis of certain parasites. This mechanism is similar to that of other piperazine derivatives used as anthelmintic agents .

Comparison with Similar Compounds

    Piperazine: A basic compound with a similar structure but without the ethyl and propyl substituents.

    1-Methylpiperazine: Contains a methyl group instead of ethyl and propyl groups.

    1-Phenylpiperazine: Contains a phenyl group, offering different chemical properties.

Uniqueness: 2-Ethyl-1-propylpiperazine is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of ethyl and propyl groups can enhance its lipophilicity and potentially its ability to cross biological membranes .

Properties

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

2-ethyl-1-propylpiperazine

InChI

InChI=1S/C9H20N2/c1-3-6-11-7-5-10-8-9(11)4-2/h9-10H,3-8H2,1-2H3

InChI Key

VMMAFSCFSRODGV-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCNCC1CC

Origin of Product

United States

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